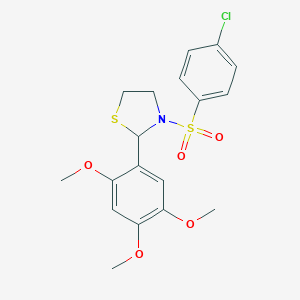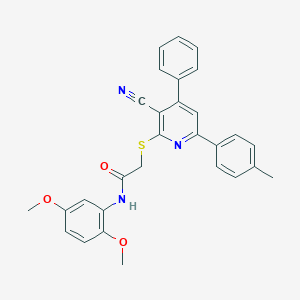
3-(4-CHLOROBENZENESULFONYL)-2-(2,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLOROBENZENESULFONYL)-2-(2,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a 4-chloro-benzenesulfonyl group and a 2,4,5-trimethoxy-phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-2-(2,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of 4-chloro-benzenesulfonyl chloride with 2,4,5-trimethoxy-phenyl-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-2-(2,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-2-(2,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with enzymes or receptors, modulating their activity
Eigenschaften
Molekularformel |
C18H20ClNO5S2 |
|---|---|
Molekulargewicht |
429.9g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfonyl-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C18H20ClNO5S2/c1-23-15-11-17(25-3)16(24-2)10-14(15)18-20(8-9-26-18)27(21,22)13-6-4-12(19)5-7-13/h4-7,10-11,18H,8-9H2,1-3H3 |
InChI-Schlüssel |
MEANQVUBEIWDGE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409444.png)
![Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylpropanoate](/img/structure/B409446.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methyl-1-naphthyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409449.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409453.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409454.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B409456.png)
![3-amino-N-(3,5-dimethylphenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409460.png)
![2-[(4-Tert-butylbenzyl)sulfanyl]-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B409461.png)
![3-amino-N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409462.png)
![2-{[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B409464.png)
![Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B409465.png)
![3-amino-N-(3,4-dimethylphenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409466.png)
